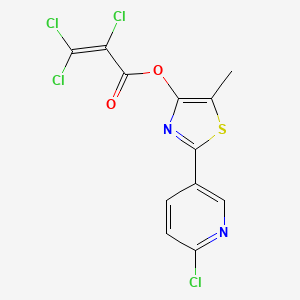

1-(2,4,5-Trichlorophenyl)adamantane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,4,5-Trichlorophenyl)adamantane” is a derivative of adamantane . Adamantane is a tricyclo bridged hydrocarbon . It is a small molecule and is classified as experimental . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, which includes “this compound”, can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .

Chemical Reactions Analysis

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It has a density of 1.07 g/cm3 at 25 °C . It has a melting point of 270 °C and it sublimes . It is poorly soluble in water but soluble in hydrocarbons .

Scientific Research Applications

Vibrational Spectra and Molecular Structure

Research on adamantane derivatives, including studies on their vibrational spectra and molecular structure, provides foundational knowledge for further applications in materials science and chemistry. For instance, the study of vibrational spectra and molecular structure of isomeric thioureas derived from adamantane reveals insights into their hydrogen bonding and crystal structures, which are crucial for designing materials with specific properties (Saeed, Ashraf, Erben, & Simpson, 2017).

Synthesis and Structural Analysis

Adamantane derivatives are synthesized for structural and vibrational property analysis. The synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas highlights the importance of adamantane derivatives in exploring new chemical compounds with potential applications in various domains, including the development of new materials and drugs (Saeed, Erben, & Bolte, 2013).

Hydrogen-Bonded Networks

The design and synthesis of adamantane-based compounds with hydrogen-bonded networks demonstrate the potential of these structures in creating novel supramolecular architectures. Such designs are important for the development of new materials with specific functions, including molecular recognition, catalysis, and as components in electronic devices (Tominaga et al., 2010).

Flame Retardants for Polycarbonate

Adamantane derivatives have been explored for their application as flame retardants in polymers, such as polycarbonate. Novel flame retardants based on adamantane show significant improvement in flame-retardant performance, highlighting the potential of adamantane derivatives in enhancing the safety and durability of polymeric materials (Fu et al., 2015).

Synthesis of Polysiloxane Derivatives

The synthesis of novel polysiloxane derivatives incorporating adamantyl moieties indicates the versatility of adamantane derivatives in polymer science. These materials show promising properties such as high thermal stability and unique structural features, which are beneficial for various applications in materials science (Hattori et al., 2008).

Coordination Polymers and Metal-Organic Frameworks

Adamantane-based ligands have been used in the design of coordination polymers and metal-organic frameworks (MOFs), demonstrating the compound's utility in constructing complex and functional structures. These structures have potential applications in gas storage, separation, catalysis, and as sensors (Senchyk et al., 2013).

Safety and Hazards

Future Directions

The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues is a promising area of research . It is intended to complement reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .

Mechanism of Action

Target of Action

Adamantane, a related compound, has been shown to interact with the enzyme camphor 5-monooxygenase in pseudomonas putida

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives . The interaction of 1-(2,4,5-Trichlorophenyl)adamantane with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s worth noting that adamantane and its derivatives have been used in the synthesis of various bioactive compounds, suggesting potential impacts on multiple biochemical pathways .

Result of Action

Adamantane derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .

Action Environment

It’s worth noting that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization in various environments .

properties

IUPAC Name |

1-(2,4,5-trichlorophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEBBHGIKWZQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B2443515.png)

![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)

![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)

![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)

![1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2443528.png)

![Ethyl 4-{[3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B2443530.png)